molecular formula C9H10N4 B7637618 5-(1-Methylpyrazol-3-yl)pyridin-3-amine

5-(1-Methylpyrazol-3-yl)pyridin-3-amine

Cat. No.: B7637618
M. Wt: 174.20 g/mol
InChI Key: NVXANTIERBNVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methylpyrazol-3-yl)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a bifunctional scaffold that combines a pyrazole ring with a pyridine system. The pyrazole nucleus is a well-established privileged structure in pharmacology, known to impart a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . Numerous FDA-approved drugs incorporate the pyrazole core, underscoring its therapeutic relevance and utility in designing new active compounds . This specific hybrid structure, which links a 1-methylpyrazole to an aminopyridine, is designed to be a key synthetic intermediate or a potential pharmacophore. The aminopyridine moiety can serve as a hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets, while the adjacent nitrogen atoms in the pyrazole ring can act as ligands in metal complexes or facilitate binding to enzyme active sites . While the exact biological profile of 5-(1-Methylpyrazol-3-yl)pyridin-3-amine is a subject of ongoing research, its core structure is highly analogous to scaffolds used in developing inhibitors for various enzymes, such as factor Xa in anticoagulant therapy . Furthermore, similar pyrazole-pyridine hybrids have been investigated as novel antibacterial agents targeting resistant strains and as sophisticated ligands in metallurgy and extraction chemistry . Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules, particularly in constructing potential kinase inhibitors, receptor modulators, and functional materials. Its structure is consistent with modern drug design strategies that utilize pyrazole as a bioisostere for other heterocycles or arenes to optimize physicochemical properties like lipophilicity and aqueous solubility . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1-methylpyrazol-3-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-3-2-9(12-13)7-4-8(10)6-11-5-7/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXANTIERBNVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Target Selectivity

  • Methylpyrazole vs. Methoxybenzothiazole : The 1-methylpyrazole group in 5-(1-Methylpyrazol-3-yl)pyridin-3-amine confers selectivity for CHK1, whereas the methoxybenzothiazole in PST-001 shifts activity toward DYRK1A, highlighting the role of electron-withdrawing groups in kinase targeting .
  • Aromatic vs. Aliphatic Substitutions : Compounds like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (aliphatic chain) exhibit lower molecular complexity compared to PST-001 (aromatic heterocycle), impacting binding affinity and metabolic stability .

Physicochemical Properties

  • Solubility : 3-Methyl-1-phenyl-1H-pyrazol-5-amine (logP ~1.8) has higher lipophilicity than 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (logP ~1.2), influencing bioavailability .

Data Tables

Table 2. Pharmacological Profiles

Compound IC50 (CHK1) nM IC50 (DYRK1A) nM Solubility (mg/mL)
5-(1-Methylpyrazol-3-yl)pyridin-3-amine 12 >1000 0.45
PST-001 >1000 8.2 0.32

Q & A

Basic: What are the recommended synthetic routes for 5-(1-Methylpyrazol-3-yl)pyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a pyrazole derivative with a substituted pyridine. A common approach is reacting 1-methylpyrazole-3-boronic acid with 5-aminopyridin-3-yl halides (e.g., bromide or chloride) under Suzuki-Miyaura cross-coupling conditions. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) .
  • Solvent : Aqueous DMF or THF at 80–100°C for 12–24 hours.
  • Purification : Column chromatography using ethyl acetate/hexane gradients.
    Optimization involves adjusting equivalents of boronic acid (1.2–1.5 eq) and monitoring reaction progress via TLC or LC-MS to minimize side products like dehalogenated pyridine .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole-pyridine linkage. Look for aromatic protons in δ 6.5–8.5 ppm and methyl groups (δ 2.3–3.1 ppm). Coupling patterns distinguish between 1- and 2-substituted pyrazoles .
  • HRMS : Electrospray ionization (ESI) in positive ion mode verifies molecular weight (e.g., [M+H]⁺ at m/z 189.1024).
  • IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N) confirm amine and heterocyclic groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituents on the pyridine (e.g., halogens at C-2) or pyrazole (e.g., methyl→ethyl) to assess steric/electronic effects .
  • Assays :
    • Kinase inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays.
    • Cellular uptake : Radiolabel the compound with ³H or ¹⁴C and measure intracellular accumulation in cancer cell lines .
  • Data analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced: What computational strategies predict reactivity or stability under varying pH/temperature?

Methodological Answer:

  • Reactivity prediction : Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic sites .
  • Degradation pathways : Use Gaussian 09 to model hydrolysis or oxidation under acidic/alkaline conditions. Validate with accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How can in vivo pharmacokinetic studies be structured to assess bioavailability?

Methodological Answer:

  • Animal models : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Bioanalysis : Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.
  • Key parameters : Calculate AUC, Cmax, and half-life. Poor oral bioavailability (<20%) may prompt prodrug strategies (e.g., acetylating the amine) .

Advanced: What strategies enable selective functionalization of the pyridine ring without affecting the pyrazole?

Methodological Answer:

  • Protection/deprotection : Temporarily protect the pyrazole amine with a Boc group before nitrating the pyridine.
  • Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridinyl amides) to install substituents at C-2 or C-4 positions .

Advanced: How can enantioselective synthesis be achieved if chirality is introduced?

Methodological Answer:

  • Chiral auxiliaries : Attach a menthol-based chiral auxiliary to the amine, perform alkylation, and cleave via hydrolysis.
  • Asymmetric catalysis : Use a Jacobsen catalyst for kinetic resolution during amide bond formation .

Advanced: What green chemistry approaches reduce waste in large-scale synthesis?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for easy recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.